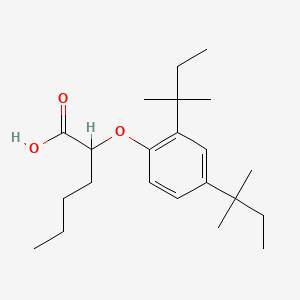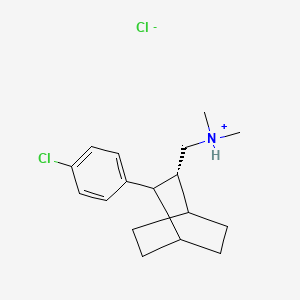![molecular formula C10H11F3O B15345290 1,2,3-Trifluoro-4-[(2-methylpropan-2-yl)oxy]benzene](/img/structure/B15345290.png)
1,2,3-Trifluoro-4-[(2-methylpropan-2-yl)oxy]benzene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,2,3-Trifluoro-4-[(2-methylpropan-2-yl)oxy]benzene is a fluorinated aromatic compound characterized by the presence of three fluorine atoms and a methyloxyl group on the benzene ring. This compound is of interest in various scientific and industrial applications due to its unique chemical properties.
Synthetic Routes and Reaction Conditions:
Direct Fluorination: The compound can be synthesized by direct fluorination of 4-[(2-methylpropan-2-yl)oxy]benzene using elemental fluorine under controlled conditions.
Nucleophilic Aromatic Substitution: Another method involves the nucleophilic substitution of a suitable leaving group on the benzene ring with a trifluoromethyl group.
Industrial Production Methods:
Batch Production: In industrial settings, batch production methods are often employed, where the reaction conditions are carefully controlled to ensure high yield and purity.
Continuous Flow Processes: Continuous flow processes can also be used to enhance production efficiency and scalability.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions to form various oxidized derivatives.
Reduction: Reduction reactions can be performed to reduce the fluorine atoms, although this is less common.
Substitution: Electrophilic and nucleophilic substitution reactions are common, where different functional groups can be introduced onto the benzene ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromyl chloride (CrO2Cl2).
Reduction: Reduction reactions may use hydrogen gas (H2) in the presence of a catalyst.
Substitution: Electrophilic substitution reactions often use strong acids like sulfuric acid (H2SO4), while nucleophilic substitutions may use strong nucleophiles like sodium hydroxide (NaOH).
Major Products Formed:
Oxidation Products: Various carboxylic acids and ketones can be formed.
Reduction Products: Reduced fluorinated compounds with fewer fluorine atoms.
Substitution Products: A wide range of substituted benzene derivatives.
科学的研究の応用
Chemistry: The compound is used as a building block in organic synthesis, particularly in the development of new fluorinated compounds.
Biology: It serves as a probe in biological studies to understand the interaction of fluorinated compounds with biological systems.
Medicine: The compound is explored for its potential use in pharmaceuticals, particularly in the design of new drugs with improved properties.
Industry: It is used in the production of materials with enhanced chemical resistance and stability.
作用機序
The mechanism by which 1,2,3-Trifluoro-4-[(2-methylpropan-2-yl)oxy]benzene exerts its effects depends on its specific application. In pharmaceuticals, it may interact with molecular targets such as enzymes or receptors, influencing biological pathways. The fluorine atoms can enhance the compound's binding affinity and metabolic stability.
類似化合物との比較
1,1,1-Trifluoro-2-propanol: A related compound with a trifluoromethyl group on a propanol structure.
2-Trifluoromethyl-2-propanol: Another fluorinated alcohol with similar properties.
4-Methyl-2-(1,1,1-trifluoro-2-methylpropan-2-yl)pyridine: A pyridine derivative with a trifluoromethyl group.
Uniqueness: 1,2,3-Trifluoro-4-[(2-methylpropan-2-yl)oxy]benzene is unique due to its specific arrangement of fluorine atoms and the methyloxyl group, which confer distinct chemical and physical properties compared to similar compounds.
特性
分子式 |
C10H11F3O |
|---|---|
分子量 |
204.19 g/mol |
IUPAC名 |
1,2,3-trifluoro-4-[(2-methylpropan-2-yl)oxy]benzene |
InChI |
InChI=1S/C10H11F3O/c1-10(2,3)14-7-5-4-6(11)8(12)9(7)13/h4-5H,1-3H3 |
InChIキー |
ODFCMFNQSWQFNR-UHFFFAOYSA-N |
正規SMILES |
CC(C)(C)OC1=C(C(=C(C=C1)F)F)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![Acetamide,N-(3-methylbutyl)-2-(2H-1,2,4-triazino[5,6-B]indol-3-ylthio)-](/img/structure/B15345225.png)


![6'-(Diethylamino)-2'-(methylamino)spiro[isobenzofuran-1(3H),9'-[9H]xanthene]-3-one](/img/structure/B15345236.png)
![N-(9,10-Dioxo-9,10-dihydroanthracen-1-yl)-2-[(6-methyl-1H-benzimidazol-2-yl)sulfanyl]acetamide](/img/structure/B15345243.png)







![5-Hydroxy-2-oxo-3,3a,4,5,6,6a-hexahydrocyclopenta[b]furan-4-carboxylic acid](/img/structure/B15345281.png)

